molecular formula C15H16N2O2 B2358428 2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide CAS No. 1099675-86-1

2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide

Cat. No.: B2358428
CAS No.: 1099675-86-1
M. Wt: 256.305
InChI Key: OIKOWZMJHIRODN-UHFFFAOYSA-N
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Description

2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide is a high-purity chemical compound supplied for research and development purposes. This molecule, with the CAS Number 1099675-86-1 and a molecular formula of C 15 H 16 N 2 O 2 , has a molecular weight of 256.30 g/mol . Its structure features a biphenyl core substituted with an aminomethyl group and a phenoxyacetamide group, which may be of significant interest in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules . The primary application of this compound is strictly for Research Use Only (RUO). It serves as a valuable building block (synthon) in organic synthesis, particularly for constructing more complex molecular architectures. Researchers can utilize the reactive aminomethyl group for further functionalization, enabling the creation of libraries of compounds for screening against various biological targets. Potential research areas include the development of enzyme inhibitors or receptor modulators, given the prevalence of biaryl and acetamide motifs in pharmacologically active substances . For safe handling, please refer to the product's Safety Data Sheet (SDS). This product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human or animal consumption .

Properties

IUPAC Name

2-[4-[4-(aminomethyl)phenyl]phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-9-11-1-3-12(4-2-11)13-5-7-14(8-6-13)19-10-15(17)18/h1-8H,9-10,16H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKOWZMJHIRODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Core Construction via Suzuki-Miyaura Coupling

The biphenyl scaffold is synthesized via palladium-catalyzed cross-coupling between 4-bromophenol and 4-(aminomethyl)phenylboronic acid. Protective group chemistry is essential to prevent amine oxidation during coupling. For instance, Boc-protection of the aminomethyl group ensures stability, with subsequent deprotection post-coupling.

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2 equiv)
  • Solvent: DME/H₂O (3:1)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72% after deprotection

Phenoxyacetamide Formation

The phenoxyacetamide moiety is introduced via nucleophilic substitution. 4-(4-(Boc-aminomethyl)phenyl)phenol reacts with chloroacetamide in the presence of K₂CO₃, yielding the protected intermediate.

Optimized Procedure

  • Chloroacetamide (1.2 equiv), K₂CO₃ (3 equiv)
  • Solvent: DMF, 60°C, 6 hours
  • Yield: 85%

Functionalization of the Aminomethyl Group

Reductive Amination of Aldehyde Intermediates

A convergent route involves synthesizing 2-(4-(4-formylphenyl)phenoxy)acetamide, followed by reductive amination. The aldehyde is treated with ammonium acetate and NaBH₃CN to install the aminomethyl group.

Key Steps

  • Aldehyde Synthesis : Oxidative cleavage of a styryl precursor using OsO₄/NaIO₄.
  • Reductive Amination :
    • NH₄OAc (2 equiv), NaBH₃CN (1.5 equiv)
    • Solvent: MeOH, 25°C, 4 hours
    • Yield: 78%

Nitro-Group Reduction

An alternative pathway employs 2-(4-(4-nitrophenyl)phenoxy)acetamide, with subsequent reduction using H₂/Pd-C.

Conditions

  • H₂ (1 atm), 10% Pd-C (5 wt%)
  • Solvent: Ethanol, 25°C, 3 hours
  • Yield: 92%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, coupling 4-(4-aminomethylphenyl)phenol with chloroacetamide under microwave conditions reduces reaction time from 6 hours to 15 minutes.

Optimized Microwave Parameters

  • Power: 300 W
  • Temperature: 120°C
  • Solvent: None (neat)
  • Yield: 89% vs. 72% (conventional)

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1600 cm⁻¹ (C=C aromatic).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.95 (s, 4H, ArH), 4.50 (s, 2H, OCH₂), 3.80 (s, 2H, NH₂CH₂), 2.10 (s, 1H, NH).

Elemental Analysis

  • Calculated for C₁₅H₁₆N₂O₂: C, 68.16; H, 6.10; N, 10.60.
  • Found: C, 67.89; H, 6.02; N, 10.52.

Challenges and Optimization

Competing Side Reactions

  • N-Acylation : Excess chloroacetamide leads to di-acetamide byproducts. Mitigated by stoichiometric control (1:1.2 ratio).
  • Amine Oxidation : Boc-protection prevents degradation during Suzuki coupling.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve acetamide formation but complicate purification. Ethanol/water recrystallization achieves >95% purity.

Mechanism of Action

The mechanism of action of 2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-{4-[4-(aminomethyl)phenyl]phenoxy}acetamide and its analogs:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
This compound C₁₅H₁₆N₂O₂ Biphenyl, aminomethyl, acetamide Potential enzyme inhibition (inferred)
2-[4-(Aminomethyl)phenoxy]acetamide C₉H₁₂N₂O₂ Single phenyl, aminomethyl, acetamide Not reported; simpler scaffold
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₈BO₄ Boronic acid, methoxyethyl, phenoxy Fungal histone deacetylase (HDAC) inhibition (IC₅₀ ~1 µM)
N-[4-(Acetylsulfamoyl)phenyl]-2-[4-(tert-butyl)phenoxy]acetamide C₂₀H₂₄N₂O₅S Acetylsulfamoyl, tert-butyl, acetamide Not reported; increased lipophilicity
2-Phenoxy-N-[4-(4-pyridinylmethyl)phenyl]acetamide C₂₀H₁₈N₂O₂ Pyridinylmethyl, phenoxy, acetamide Potential kinase/receptor modulation
2-(4-Chloro-2-methylphenoxy)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide C₂₂H₂₂ClN₂O₅S Chloro-methylphenoxy, sulfamoyl, methoxy Not reported; dual sulfonamide/acetamide
2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Variable Bicyclic terpene, substituted phenoxy Anti-inflammatory, analgesic, antipyretic

Key Structural and Functional Insights:

Bioisosteric Replacements: The boronic acid group in enhances binding to HDACs through reversible covalent interactions, whereas the aminomethyl group in the primary compound may facilitate ionic or hydrogen-bonding interactions .

Lipophilicity and Solubility: The tert-butyl group in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the aminomethyl group in the primary compound balances hydrophilicity .

Pharmacological Activities: Substituted phenoxy acetamides with bicyclic systems (e.g., ) exhibit anti-inflammatory and analgesic effects, suggesting the primary compound could share similar mechanisms if tested. Boronic acid derivatives () show potent HDAC inhibition, highlighting the scaffold’s versatility in targeting enzymes.

Biological Activity

2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article focuses on its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O2
  • SMILES : C1=CC(=CC=C1CN)C2=CC=C(C=C2)OCC(=O)N
  • InChI : InChI=1S/C15H16N2O2/c1-17-15(19)12-5-3-11(4-6-12)10-18-9-14-7-8-13(14)16/h3-8,10H,9,16H2,1-2H3,(H,17,19)

The compound features a phenoxy group and an acetamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) demonstrating effective antibacterial action .

Anticancer Properties

The compound has been studied for its anticancer potential. A related study involving phenoxybenzamide derivatives reported promising results against Plasmodium falciparum, suggesting that modifications to the structure can enhance antiplasmodial activity. The structure-activity relationship indicated that specific substitutions significantly influence the potency of these compounds against cancer cell lines .

Anticonvulsant Activity

In a study evaluating new derivatives of N-phenylacetamides, compounds similar to this compound were assessed for their anticonvulsant effects in animal models. Results showed that certain derivatives provided protection in seizure models at specific dosages, indicating potential for developing new anticonvulsant medications .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's ability to modulate these targets can lead to various biological effects, including inhibition of cell proliferation and modulation of metabolic pathways.

Target Identification

Research has identified potential molecular targets for the compound, particularly in the context of its antiplasmodial activity. The inhibition of dihydroorotate dehydrogenase and interference with mitochondrial electron transport are noted mechanisms through which the compound exerts its effects on P. falciparum .

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural components. Studies have demonstrated that variations in the anilino structure and the presence of specific substituents can significantly alter both potency and selectivity against target organisms or cells. For example:

Compound ModificationIC50 (µM)Selectivity Index
Original Compound0.4134316.9
4-Fluorophenoxy Substitution1.012–1.146127.1–62.93
Hydrogen Substitution3.17424.61

This table illustrates how different modifications can lead to varying degrees of biological activity and selectivity.

Case Studies

  • Antimicrobial Efficacy : A study conducted on phenoxyacetic acid derivatives showed that certain modifications led to enhanced antibacterial activity against M. smegmatis, with MIC values indicating strong effectiveness .
  • Anticancer Activity : In vitro studies on related compounds revealed significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of the phenoxy group in enhancing therapeutic efficacy .
  • Anticonvulsant Research : Animal model studies demonstrated that selected derivatives exhibited significant protection against seizures, with some compounds outperforming traditional antiepileptic drugs like phenytoin in specific tests .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, a similar acetamide derivative was synthesized by reacting a phenolic precursor (e.g., 4-(aminomethyl)phenol) with chloroacetamide in the presence of a weak base like K₂CO₃ in acetonitrile under reflux. Reaction progress is monitored via TLC, followed by filtration and solvent evaporation .
  • Key Conditions :

ReagentSolventTemperatureReaction Time
K₂CO₃AcetonitrileRoom Temp.24 hours

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : Confirms molecular structure and functional groups (e.g., aromatic protons, acetamide peaks) .
  • FTIR : Identifies amine (-NH₂) and carbonyl (C=O) stretches .
  • XRD : Determines crystal structure and intermolecular interactions .
  • HPLC : Assesses purity (>95%) and isolates intermediates .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Based on GHS classification:

  • PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use P95 respirators if aerosol formation is likely .
  • Storage : Store at 2–8°C in a dry, ventilated area. Avoid incompatible materials (strong oxidizers) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. The ICReDD framework integrates computational screening with experimental validation to reduce trial-and-error approaches. For example, reaction path searches identify optimal conditions (solvent, catalyst) for higher yields .

Q. How to resolve contradictions in reported biological activities of related acetamide derivatives?

  • Methodological Answer : Structural modifications (e.g., substituents on the phenyl ring) significantly alter bioactivity. For instance, fluorobenzoyl or methoxy groups enhance antimicrobial activity, while dimethylamino groups improve receptor binding. Use dose-response assays (IC₅₀) and molecular docking to validate target specificity .

Q. What strategies improve yield in multi-step syntheses of complex acetamides?

  • Methodological Answer :

  • Stepwise Purification : Employ column chromatography after each step to isolate intermediates .
  • Automated Reactors : Continuous flow systems enhance scalability and reproducibility for reactions requiring precise temperature control .
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation .

Q. How to assess the compound’s potential as an enzyme inhibitor?

  • Methodological Answer :

  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates.
  • Molecular Dynamics (MD) Simulations : Predict binding stability and residues critical for interaction .
  • X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to guide rational design .

Q. What are the challenges in crystallizing this compound?

  • Methodological Answer :

  • Solvent Selection : Use slow evaporation in polar solvents (e.g., DMSO/water mixtures) to promote nucleation.
  • Temperature Gradients : Gradual cooling (0.5°C/min) minimizes defects.
  • Additives : Add trace EDTA to chelate metal impurities that disrupt crystal lattice formation .

Data Contradiction Analysis

Q. Why do studies report varying cytotoxicity for structurally similar acetamides?

  • Methodological Answer : Discrepancies arise from:

  • Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) to identify tissue-specific effects.
  • Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration .
  • Metabolic Stability : Use hepatic microsome assays to account for degradation differences .

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